molecular formula C8H9ClO2S B083101 Ethyl 4-chlorobenzenesulfinate CAS No. 13165-81-6

Ethyl 4-chlorobenzenesulfinate

Cat. No. B083101
CAS RN: 13165-81-6
M. Wt: 204.67 g/mol
InChI Key: ARAFKHFXHSVTEI-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzenesulfinate is a chemical compound with the molecular formula C8H9ClO2S. It has a molecular weight of 204.67 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chlorobenzenesulfinate consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . Detailed structural information such as bond lengths and angles might be available in specialized databases or scientific literature.


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of Ethyl 4-chlorobenzenesulfinate are not provided in the search results . This information might be available in specialized databases or scientific literature.

Scientific Research Applications

  • Chemical Reaction Studies : One application is in the study of chemical reactions, such as the addition of 4-chlorobenzenesulfenyl chloride to olefins. For example, Schmid and Garratt (1973) investigated the rate of addition of 4-chlorobenzenesulfenyl chloride to ethylene and its methylated derivatives, providing insights into the effect of methyl groups on reaction rates (Schmid & Garratt, 1973).

  • Biological Screening : Ethyl 4-chlorobenzenesulfinate derivatives have been synthesized and evaluated for their biological potential. Aziz-ur-Rehman et al. (2014) synthesized N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and assessed their activities against bacteria and enzymes (Aziz‐ur‐Rehman et al., 2014).

  • Pharmaceutical Intermediate Synthesis : In the pharmaceutical industry, ethyl 4-chlorobenzenesulfinate derivatives are used as intermediates. Kluson et al. (2019) described a microfluidic chip reactor for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a versatile fine chemistry intermediate used in several pharmacologically valuable products (Kluson et al., 2019).

  • Polymerization Research : Ethyl 4-chlorobenzenesulfinate is also involved in studies related to polymerization. Sato et al. (1995) explored the radical polymerization of vinyl monomers in the presence of ethyl α-benzene- and α-p-toluenesulfonylmethylacrylates, acting as effective chain transfer reagents (Sato et al., 1995).

  • Environmental Science Applications : In environmental science, research has been conducted on the catalytic hydrodehalogenation of chlorinated ethylenes using palladium and hydrogen, with implications for water treatment. Schreier and Reinhard (1995) presented a kinetic model for this process, including the complete removal of various chlorinated ethylenes from tap water (Schreier & Reinhard, 1995).

Safety And Hazards

The safety data sheet for Ethyl 4-chlorobenzenesulfinate was not found in the search results . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

ethyl 4-chlorobenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-2-11-12(10)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFKHFXHSVTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571212
Record name Ethyl 4-chlorobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chlorobenzenesulfinate

CAS RN

13165-81-6
Record name Ethyl 4-chlorobenzene-1-sulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CH Yang, C Wu, JM Zhang, XZ Tao, J Xu… - Current Organic …, 2020 - ingentaconnect.com
Background: The sulfinic esters are important and useful building blocks in organic synthesis. Objective: The aim of this study was to develop a simple and efficient method for the …
Number of citations: 3 www.ingentaconnect.com
YZ Ji, M Wang, HJ Li, Y Liu… - European Journal of …, 2016 - Wiley Online Library
A direct sulfination of nonactivated alcohols with arylsulfonylmethyl isocyanides under mild conditions [10 mol‐% of Bi(OTf) 3 , 25 C] was developed to afford sulfinates instead of the …
H Zhou, J Duan, D Xie, J Yang, B Ma, G Wang… - …, 2020 - thieme-connect.com
A method for the electrochemical synthesis of sulfinic esters by aerobic oxidative coupling of thiophenols and alcohols has been developed. Using electrons as the redox reagent and O …
Number of citations: 6 www.thieme-connect.com
A Liu, J Liu, H Mei, GV Röschenthaler… - Chinese Journal of …, 2020 - sioc-journal.cn
An oxidative twofold sulfination of alcohol with Selectfluor as an efficient oxidant was developed. This reaction proceeded smoothly achieving the unprecedented sulfination …
Number of citations: 2 sioc-journal.cn
刘爱遥, 刘江, 梅海波, 韩建林 - 有机化学, 2020 - scholar.archive.org
… Ethyl 4-chlorobenzenesulfinate (3f):[10c] yellow oil, 95% yield. 1H NMR (600 MHz, CDCl3) δ: 7.66 (d, J=8.58 Hz, 2H), 7.52 (d, J=8.64 Hz, 2H), 4.14~4.09 (m, 1H), 3.76~ 3.71 (m, 1H), …
Number of citations: 3 scholar.archive.org

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